1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-4-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one: Similar structure but with a nitro group instead of a mercapto group.
1-Chloro-1-(2-(difluoromethyl)-4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.
Uniqueness
1-Chloro-1-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications where thiol reactivity is desired.
Properties
Molecular Formula |
C10H9ClF2OS |
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Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)7-3-2-6(15)4-8(7)10(12)13/h2-4,9-10,15H,1H3 |
InChI Key |
HEEXTRBHMRCDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)C(F)F)Cl |
Origin of Product |
United States |
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